![molecular formula C15H17ClN2O3 B5537601 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol often involves intricate steps that include nucleophilic substitutions, cyclization, and functional group transformations. For instance, carbon nucleophilicities of indoles in S(N)Ar substitutions of superelectrophilic compounds have been studied to understand the coupling reactions with indoles, which could be a step in the synthesis of such complex molecules (Rodríguez-Dafonte et al., 2009).

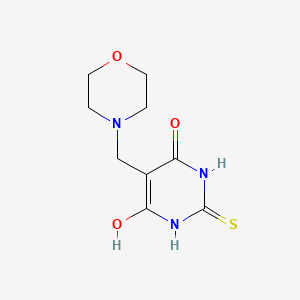

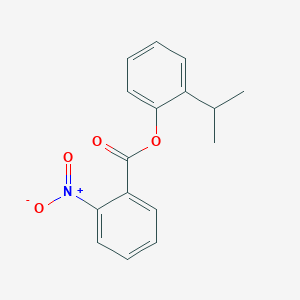

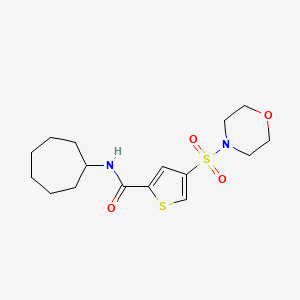

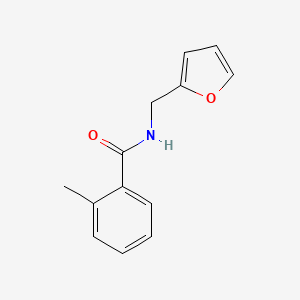

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol can be elucidated through techniques such as X-ray crystallography. For example, structural investigations on related chlorophenyl-indole derivatives provide insights into their crystalline forms and molecular conformations, which are crucial for understanding their chemical behavior and interactions (Yamuna et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various organic reactions, including nucleophilic substitutions, electrophilic additions, and cyclization processes. The study of carbon nucleophilicities in S(N)Ar substitutions, for instance, provides valuable information on how these compounds react under different conditions, forming new bonds and structures (Rodríguez-Dafonte et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. Investigations into related compounds' crystal structures reveal information on molecular packing, intermolecular interactions, and stability, which are essential for understanding their physical behavior (Yamuna et al., 2010).

Applications De Recherche Scientifique

Electrophilic Behavior and Nucleophilic Couplings

Research has demonstrated the unique electrophilic behavior of compounds similar to "4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol" in nucleophilic couplings. A study highlighted the carbon nucleophilicities of indoles in SNAr substitutions of superelectrophilic compounds, showcasing the potential for creating complex chemical structures through facile carbon-carbon couplings with weak carbon nucleophiles (Rodríguez-Dafonte et al., 2009).

Vibrational Spectroscopy and Quantum Mechanical Study

A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study on a closely related compound indicated its biological activity potential due to its high electrophilicity index. This research underpins the importance of such compounds in understanding molecular interactions and properties (Kuruvilla et al., 2018).

Enantioselective Synthesis

Enantioselective synthesis research has explored the use of oxazoline and similar compounds in creating highly functionalized molecules with excellent enantioselectivity. Such studies are crucial for developing methods to synthesize compounds with specific chiral properties, which is important in pharmaceuticals and materials science (Sun et al., 2007).

Heterocyclic Derivative Syntheses

Research into the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has shown the versatility of compounds like 1,4-oxazepan in forming a wide range of heterocycles. This illustrates the compound's utility in synthesizing diverse molecular architectures for pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Atropisomerism and Stereochemical Studies

The study of atropisomerism in derivatives provides insights into the stereochemical complexities of these compounds. Understanding the stereochemical properties and behaviors of such molecules can aid in the design of drugs with targeted biological activities (Marubayashi et al., 1992).

Propriétés

IUPAC Name |

(7-chloro-1-methylindol-2-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-17-13(7-10-3-2-4-12(16)14(10)17)15(20)18-5-6-21-9-11(19)8-18/h2-4,7,11,19H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUOXXVAOBVKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C(=CC=C2)Cl)C(=O)N3CCOCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)